molecular formula C17H18O B1611414 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE CAS No. 108976-70-1

2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE

Cat. No.: B1611414
CAS No.: 108976-70-1
M. Wt: 238.32 g/mol
InChI Key: LLQPSTBCYXBCFO-UHFFFAOYSA-N
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Description

2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a dimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of aluminum chloride as a catalyst. This reaction produces 1-(2,5-dimethylphenyl)ethan-1-one, which can then undergo a Claisen-Schmidt condensation with benzaldehyde in the presence of sodium hydroxide to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE has several applications in scientific research:

    Chemistry: It serves as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)ethan-1-one: A precursor in the synthesis of 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE.

    1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: A structurally similar compound with different chemical properties and applications.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a phenyl group and a dimethylphenyl group attached to a propanone backbone sets it apart from other similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)17(18)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPSTBCYXBCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565206
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108976-70-1
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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